molecular formula C13H13Cl2N5OS B2462908 N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2310010-36-5

N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B2462908
CAS No.: 2310010-36-5
M. Wt: 358.24
InChI Key: ZERSAJHVWCYVBC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and nitriles, under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiadiazole intermediate.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is incorporated through electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Thionyl chloride, phosphorus pentachloride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes, block receptor signaling pathways, or interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide: Unique due to its specific combination of functional groups and structural features.

    N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbothioamide: Similar structure but with a carbothioamide group instead of a carboxamide group.

Uniqueness

This compound is unique due to its specific combination of a dichlorophenyl group, a thiadiazolyl group, and a piperazine ring

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N5OS/c14-10-2-1-9(7-11(10)15)17-13(21)20-5-3-19(4-6-20)12-8-16-22-18-12/h1-2,7-8H,3-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSAJHVWCYVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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